molecular formula C9H9NO B3117271 5-Methoxy-2-methylbenzonitrile CAS No. 22246-19-1

5-Methoxy-2-methylbenzonitrile

Cat. No.: B3117271
CAS No.: 22246-19-1
M. Wt: 147.17 g/mol
InChI Key: BHWYFZMTYODWOD-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzonitrile: is an organic compound with the molecular formula C9H9NO . It is a derivative of benzonitrile, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-2-methylbenzonitrile can be synthesized from 5-chloro-2-methylbenzonitrile and 9-methoxy-9-borabicyclo[3.3.1]nonane . The reaction typically involves the substitution of the chlorine atom with the methoxy group under specific conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-2-methylbenzonitrile can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, Friedel-Crafts alkylation conditions

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of amines

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry: 5-Methoxy-2-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylbenzonitrile is not extensively studied. like other nitrile-containing compounds, it may interact with biological molecules through its nitrile group. The methoxy and methyl groups can influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

  • 2-Methoxy-5-methylbenzonitrile
  • 2-Methylbenzonitrile
  • 5-Methoxybenzonitrile

Comparison: 5-Methoxy-2-methylbenzonitrile is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and physical properties compared to other similar compounds. For instance, the presence of both electron-donating groups (methoxy and methyl) can enhance its reactivity in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

5-methoxy-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWYFZMTYODWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305690
Record name 5-Methoxy-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-19-1
Record name 5-Methoxy-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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